molecular formula C11H16N2O B098948 1-(3-Methoxyphenyl)piperazine CAS No. 16015-71-7

1-(3-Methoxyphenyl)piperazine

Cat. No. B098948
CAS RN: 16015-71-7
M. Wt: 192.26 g/mol
InChI Key: PZIBVWUXWNYTNL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential pharmacological properties, particularly their interactions with various neurotransmitter receptors such as serotonin (5-HT) and dopamine. The methoxy group attached to the phenyl ring distinguishes this compound from other phenylpiperazines, potentially affecting its binding affinity and pharmacological profile .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic building blocks like furan, aromatic aldehydes, and chloroacetamide. For instance, the synthesis of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones through Claisen Schmidt condensation is a key step in producing novel piperazine derivatives with potential antidepressant and antianxiety activities . Another example is the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide to produce 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, which is then characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their pharmacological properties. For example, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione reveals a non-planar molecule with dihedral angles between the piperazinedione and the aromatic rings, which could influence its interaction with biological targets . Similarly, the crystal structure of novel oxadiazolyl piperazine derivatives has been elucidated, showing that the piperazine ring adopts a chair conformation and that intermolecular hydrogen bonds contribute to the crystal packing .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the Mannich reaction is used to introduce a methyl group into the piperazine ring, which can significantly alter the compound's pharmacological profile . Additionally, the introduction of substituents like the benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Methoxyphenyl)piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion in the body. The presence of methoxy and other substituents can affect these properties and thus the potential therapeutic applications of the compounds .

Scientific Research Applications

  • Analytical Chemistry

    • “1-(3-Methoxyphenyl)piperazine” is an analytical reference standard categorized as a piperazine . This product is intended for research and forensic applications .
  • Synthetic Chemistry

    • “1-(3-Methoxyphenyl)piperazine” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .
  • Heterocyclic Compound Synthesis

    • “1-(3-Methoxyphenyl)piperazine” is used in the synthesis of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Pharmaceutical Intermediate

    • “1-(3-Methoxyphenyl)piperazine” can be used as a pharmaceutical intermediate . It can be synthesized from N-BOC piperazine hydrochloride .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

1-(3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIBVWUXWNYTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166809
Record name N-(3-Methoxyphenyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)piperazine

CAS RN

16015-71-7, 16015-70-6
Record name 1-(3-Methoxyphenyl)piperazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(3-Methoxyphenyl)piperazine
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Record name N-(3-Methoxyphenyl)piperazine
Source EPA DSSTox
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Record name N-(3-methoxyphenyl)piperazine
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Record name 1-(3-methoxyphenyl)piperazine
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Record name N-(3-METHOXYPHENYL)PIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
C Kucuk, S Yurdakul, N Özdemir, B Erdem - Chemical Papers, 2023 - Springer
In this study, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was synthesized and characterized by using spectroscopic (XRD, FT-IR, …
Number of citations: 3 link.springer.com
T Assaad, M Rukiah - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
The structure of the title benzovesamicol analogue, C21H27N3O2, an important compound for the diagnosis of Alzheimer's disease, has been determined by X-ray powder diffraction. …
Number of citations: 5 scripts.iucr.org
J Prabhakaran, RV Parsey, VJ Majo, SC Hsiung… - Bioorganic & medicinal …, 2006 - Elsevier
Synthesis and in vivo evaluation of 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (5 or MMT), a high affinity and selective serotonin 5-HT 1A R …
Number of citations: 28 www.sciencedirect.com
L Hondebrink, EJP Hermans, S Schmeink… - Neurotoxicology, 2015 - Elsevier
Piperazine derivatives are a class of psychoactive substances applied in prescription medicines like antidepressants as well as in drugs of abuse. They are known to increase brain …
Number of citations: 14 www.sciencedirect.com
D de Boer, IJ Bosman, E Hidvégi, C Manzoni… - Forensic science …, 2001 - Elsevier
1-Aryl-piperazine compounds are, depending on their substituents, selective for certain serotonin receptors and together with their easy availability and their so-called legal status, this …
Number of citations: 221 www.sciencedirect.com
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
M Yıldız - Journal of Molecular Structure, 2020 - Elsevier
Recently, amine substituted and halogen containing 1,4-benzoquinone molecules have attracted a significant attention because of the efficient biological activities. Thus, novel …
Number of citations: 6 www.sciencedirect.com
HI Gul, M Tugrak, M Gul, S Mazlumoglu, H Sakagami… - Bioorganic …, 2019 - Elsevier
In this study, new Mannich bases, 2-(4-hydroxy-3-methoxy-5-((substitutedpiperazin-1-yl)methyl)benzylidene)-2,3-dihydro-1H-inden-1-one (1, 2, 4, 5, 8), 2-(3-((substituted)piperazin-1-yl)…
Number of citations: 52 www.sciencedirect.com
T Kolasa, MA Matulenko, AA Hakeem… - Journal of medicinal …, 2006 - ACS Publications
A new series of dopamine D 4 receptor agonists, 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes, was designed through the modification of known dopamine D 4 receptor agonist …
Number of citations: 27 pubs.acs.org
H Prinz, AK Ridder, K Vogel, KJ Böhm… - Journal of medicinal …, 2017 - ACS Publications
We report here a series of 27 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles which were screened for effects on tumor cell growth, inhibition of tubulin …
Number of citations: 34 pubs.acs.org

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